molecular formula C5H2BrClIN B578424 2-Bromo-4-chloro-5-iodopyridine CAS No. 1364663-37-5

2-Bromo-4-chloro-5-iodopyridine

Cat. No.: B578424
CAS No.: 1364663-37-5
M. Wt: 318.336
InChI Key: UMDUEIACPFVIJC-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrClIN. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. The presence of bromine, chlorine, and iodine atoms on the pyridine ring makes it a versatile intermediate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-iodopyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method involves the sequential halogenation of pyridine, where each halogen is introduced under specific conditions to achieve the desired substitution pattern. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, followed by chlorination and iodination using appropriate halogenating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-iodopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

    Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used in cross-coupling reactions, along with appropriate ligands and bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed for these transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the pyridine ring.

Scientific Research Applications

2-Bromo-4-chloro-5-iodopyridine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound can be used to modify biological molecules and study their interactions and functions.

    Medicine: It is utilized in the development of pharmaceutical compounds with potential therapeutic properties.

    Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-iodopyridine involves its ability to undergo various chemical transformations due to the presence of multiple halogen atoms. These halogens can participate in different types of reactions, such as substitution and coupling, allowing the compound to interact with various molecular targets and pathways. The specific mechanism depends on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-iodopyridine
  • 2-Chloro-5-iodopyridine
  • 2-Bromo-4-chloropyridine

Uniqueness

2-Bromo-4-chloro-5-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring, which provides a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable building block for the development of novel compounds with diverse applications.

Properties

IUPAC Name

2-bromo-4-chloro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-5-1-3(7)4(8)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDUEIACPFVIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744292
Record name 2-Bromo-4-chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364663-37-5
Record name 2-Bromo-4-chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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